1,1'-Binaphthalene-2,2'-dicarboxylic acid

Descripción general

Descripción

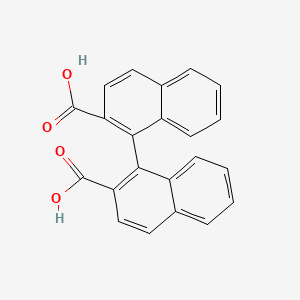

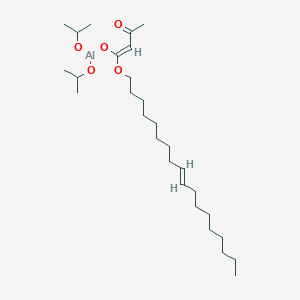

1,1’-Binaphthalene-2,2’-dicarboxylic acid is a chemical compound with the molecular formula C22H14O4 . It has a molecular weight of 342.35 . It is a solid substance that should be stored in a dry environment between 2-8°C .

Molecular Structure Analysis

The InChI code for 1,1’-Binaphthalene-2,2’-dicarboxylic acid is 1S/C22H14O4/c23-21(24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22(25)26/h1-12H,(H,23,24)(H,25,26) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

1,1’-Binaphthalene-2,2’-dicarboxylic acid is a solid substance . It has a molecular weight of 342.35 and a molecular formula of C22H14O4 .Aplicaciones Científicas De Investigación

Chiral Phase-Transfer Catalysts

1,1’-Binaphthalene-2,2’-dicarboxylic acid serves as an intermediate for the preparation of optically active 1,1’-binaphthyl quaternary ammonium salts. These salts act as chiral phase-transfer catalysts . In organic synthesis, these catalysts play a crucial role in promoting enantioselective reactions. For instance, they facilitate the synthesis of enantiomerically pure pharmaceutical compounds .

Asymmetric Ring Opening Reactions

Researchers have explored the use of 1,1’-Binaphthalene-2,2’-dicarboxylic acid in the synthesis of novel materials. For example, a chiral porous metal–organic framework, [Cu2(5,5’-BDA)2] , was synthesized by treating chiral 2,2’-dihydroxy-1,1’-binaphthalene-5,5’-dicarboxylic acid (5,5’-H2BDA) with copper(II) ions. This framework efficiently catalyzes the asymmetric ring opening reaction of epoxides with amines under solvent-free conditions .

Asymmetric Hydrogenations

1,1’-Binaphthalene-2,2’-dicarboxylic acid derivatives have been employed in asymmetric hydrogenations . These derivatives play a crucial role in achieving high enantioselectivity during hydrogenation reactions. Researchers have explored their use in the synthesis of chiral lactones and other valuable compounds .

Safety and Hazards

The safety information available indicates that 1,1’-Binaphthalene-2,2’-dicarboxylic acid is a substance that requires caution. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray (P261), wear protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if swallowed or if skin or eye irritation occurs .

Mecanismo De Acción

Target of Action

1,1’-Binaphthalene-2,2’-dicarboxylic acid is primarily used as a chiral ligand in organic synthesis . It forms chiral coordination compounds with metal ions, which are used in chiral catalytic reactions .

Mode of Action

The compound interacts with its targets (metal ions) to form chiral coordination compounds . These compounds can then act as catalysts in various chiral reactions, such as asymmetric hydrogenation and oxidation reactions .

Biochemical Pathways

It is known that the compound plays a crucial role in facilitating chiral reactions in organic synthesis . The downstream effects of these reactions can vary widely depending on the specific reaction and the compounds involved.

Result of Action

The primary result of the action of 1,1’-Binaphthalene-2,2’-dicarboxylic acid is the facilitation of chiral reactions in organic synthesis . By forming chiral coordination compounds with metal ions, it enables the asymmetric hydrogenation and oxidation reactions .

Action Environment

The action, efficacy, and stability of 1,1’-Binaphthalene-2,2’-dicarboxylic acid can be influenced by various environmental factors. These may include the presence of other compounds, the specific reaction conditions, and the nature of the metal ions with which it forms coordination compounds .

Propiedades

IUPAC Name |

1-(2-carboxynaphthalen-1-yl)naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O4/c23-21(24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22(25)26/h1-12H,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZNRNHKJQTGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1'-Binaphthalene-2,2'-dicarboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 1,1'-Binaphthalene-2,2'-dicarboxylic acid a suitable building block for chiral stationary phases (CSPs) in HPLC?

A1: The inherent chirality of 1,1'-Binaphthalene-2,2'-dicarboxylic acid makes it ideal for developing CSPs. [, ] This molecule's axial chirality arises from the restricted rotation around the bond connecting the two naphthalene rings. This restricted rotation leads to the formation of two stable, non-superimposable mirror images (enantiomers). When incorporated into a stationary phase, these enantiomers interact differently with the enantiomers of a racemic mixture, allowing for their separation. [] Research has demonstrated the successful synthesis of optically active polyamides using 1,1'-Binaphthalene-2,2'-dicarboxylic acid, which were then used to create effective CSPs. []

Q2: How does the structure of 1,1'-Binaphthalene-2,2'-dicarboxylic acid influence its chiral recognition ability in chromatographic separations?

A2: The chiral recognition ability of 1,1'-Binaphthalene-2,2'-dicarboxylic acid-based CSPs is heavily influenced by the spatial arrangement of the molecule and its ability to form interactions with analytes. Studies have shown that hydrogen bonding between the amide groups of the CSPs and the racemic analytes plays a crucial role in chiral discrimination. [] Furthermore, the nature of the diamine used in the polyamide synthesis also impacts the CSP's performance by influencing the overall conformation and accessibility of the chiral binding sites. []

Q3: Can the solvent used during crystallization influence the optical resolution of 1,1'-Binaphthalene-2,2'-dicarboxylic acid derivatives?

A3: Yes, solvent properties significantly impact the optical resolution of 1,1'-Binaphthalene-2,2'-dicarboxylic acid derivatives during crystallization. [] Research focusing on the crystallization of (S)-1-phenylethylamides of racemic 1,1'-binaphthalene-2,2'-dicarboxylic acid revealed a strong correlation between the diastereomeric excess (de) of the crystallized product and the solvent's dielectric constant (ε). [] This dielectrically controlled resolution (DCR) stems from the solvent's influence on the aggregation state of the molecules in solution and their packing arrangement in the crystal lattice. []

Q4: Are there alternative synthetic routes to obtain enantiomerically pure 1,1'-Binaphthalene-2,2'-dicarboxylic acid?

A4: Yes, researchers have developed efficient methods for synthesizing enantiomerically pure 1,1'-Binaphthalene-2,2'-dicarboxylic acid, moving away from traditional resolution techniques. One approach involves a stereoconservative cyanation of [1,1'-binaphthalene]-2,2'-dielectrophiles, leading to highly enantiomerically enriched dinitrile. [] This dinitrile can then be easily converted into the desired dicarboxylic acid with high yields. [] This alternative synthetic strategy provides a controlled route to obtain the desired enantiomer with high purity.

Q5: Beyond chromatographic applications, what other research areas utilize 1,1'-Binaphthalene-2,2'-dicarboxylic acid and its derivatives?

A5: 1,1'-Binaphthalene-2,2'-dicarboxylic acid derivatives have found applications beyond chiral separations. One notable example is their use as chiral Brønsted acid catalysts in various carbon-carbon bond formation reactions. [] The bulky, chiral environment provided by these catalysts enables highly stereoselective transformations, offering new avenues for asymmetric synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-phenylphenyl)prop-2-en-1-one](/img/structure/B3155603.png)